2-Chloro-N-(1-(3-methyl-1H-1,2,4-triazol-5-yl)propyl)acetamide
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Overview
Description
2-Chloro-N-(1-(3-methyl-1H-1,2,4-triazol-5-yl)propyl)acetamide is a chemical compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-(3-methyl-1H-1,2,4-triazol-5-yl)propyl)acetamide typically involves a multi-step process. One common method includes the reaction of 3-methyl-1H-1,2,4-triazole with a suitable propylating agent to introduce the propyl group. This is followed by the chlorination of the resulting intermediate to introduce the chloro group. Finally, the acetamide moiety is introduced through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to ensure safe and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-(3-methyl-1H-1,2,4-triazol-5-yl)propyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions.
Amidation and Hydrolysis: The acetamide group can undergo amidation or hydrolysis under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Amidation: Carboxylic acids or their derivatives in the presence of coupling agents like EDC or DCC.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Amidation: Formation of different amide derivatives.
Scientific Research Applications
2-Chloro-N-(1-(3-methyl-1H-1,2,4-triazol-5-yl)propyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-(3-methyl-1H-1,2,4-triazol-5-yl)propyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chloro group and acetamide moiety can also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Chloroacetamides: Compounds with similar acetamide moieties but different substituents.
Propyl Derivatives: Compounds with similar propyl chains but different functional groups.
Uniqueness
2-Chloro-N-(1-(3-methyl-1H-1,2,4-triazol-5-yl)propyl)acetamide is unique due to its combination of a chloro group, a triazole ring, and a propyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-3-6(11-7(14)4-9)8-10-5(2)12-13-8/h6H,3-4H2,1-2H3,(H,11,14)(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBPEJNCYVXSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NNC(=N1)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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